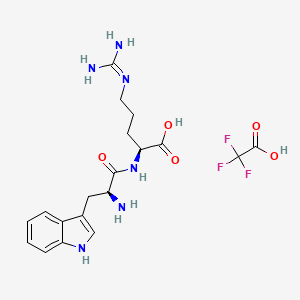H-Trp-Arg-OH.TFA
CAS No.:
Cat. No.: VC13807831
Molecular Formula: C19H25F3N6O5
Molecular Weight: 474.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H25F3N6O5 |
|---|---|
| Molecular Weight | 474.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C17H24N6O3.C2HF3O2/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20;3-2(4,5)1(6)7/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);(H,6,7)/t12-,14-;/m0./s1 |
| Standard InChI Key | MRDGTPSUBRXWRW-KYSPHBLOSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
H-Trp-Arg-OH.TFA is a dipeptide derivative in which the C-terminal arginine residue is associated with trifluoroacetic acid. The IUPAC name, , reflects its stereochemistry and functional groups. The indole moiety of tryptophan and the guanidinium group of arginine contribute to its amphipathic nature, enabling interactions with both hydrophobic and charged biological targets.
Molecular and Stereochemical Features
The compound’s molecular structure is characterized by:
-
Tryptophan residue: Provides aromaticity and hydrophobicity via its indole side chain.
-
Arginine residue: Introduces a positively charged guanidinium group at physiological pH, critical for electrostatic interactions.
-
TFA counterion: Enhances solubility in organic solvents during synthesis and purification .
The stereochemical configuration (S) at both alpha carbons ensures biological compatibility, as naturally occurring amino acids are L-enantiomers. The canonical SMILES string encodes its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
Synthesis and Purification Strategies
The synthesis of H-Trp-Arg-OH.TFA employs SPPS, a method optimized for incorporating arginine and tryptophan residues while managing side-chain reactivity. Recent advances in minimal-protection SPPS (MP-SPPS) have enabled the use of green solvents and carbodiimide coupling agents, improving sustainability .
Role of Trifluoroacetic Acid
TFA serves dual roles:
-
Deprotection: Cleaves tert-butoxycarbonyl (Boc) and other acid-labile protecting groups from amino acid side chains.
-
Solubilization: Lowers aggregation propensity, particularly for arginine-rich peptides prone to β-sheet formation .
In a typical protocol, Fmoc-Arg(Pbf)-OH and Fmoc-Trp(Boc)-OH are sequentially coupled to a resin using Oxyma Pure and diisopropylcarbodiimide (DIC). TFA-mediated cleavage releases the peptide while protonating the arginine side chain, forming the TFA salt .
Challenges in Arginine-Rich Peptide Synthesis
Arginine’s guanidinium group poses synthetic challenges due to:
-
Charge repulsion: Hinders coupling efficiency; addressed using potent activators like PyBOP .
-
Side reactions: Minimized by coupling at lower temperatures (0–4°C) and using pseudo-proline dipeptides to reduce aggregation .
| Peptide | MIC (E. coli) | Key Residues | Source |
|---|---|---|---|
| Tritrp–Agb | 2–4 µM | Short-chain Arg | |
| Tritrp–Lys | 16 µM | Lys | |
| ATWLPPR (TFA) | 8 µM | Arg, Trp |
Membrane Permeabilization Studies
Fluorescence assays using lipid vesicles demonstrate that arginine-rich peptides induce rapid dye leakage, correlating with their charge density and hydrophobic surface area . H-Trp-Arg-OH.TFA’s compact structure may facilitate deeper membrane insertion compared to longer peptides.
Applications in Peptide Research
Building Block for Complex Peptides
H-Trp-Arg-OH.TFA serves as a precursor for synthesizing larger AMPs and receptor-targeted peptides. Its TFA salt form improves solubility in coupling reactions, enabling efficient ligation .
Protease Stability Studies
Modifying arginine’s side chain length (e.g., using diaminopropionic acid) enhances resistance to trypsin, a protease that cleaves at arginine and lysine residues . Such modifications could be applied to H-Trp-Arg-OH.TFA to optimize stability.
Stability and Solubility Considerations
Impact of TFA on Physicochemical Properties
While TFA enhances solubility, it can destabilize α-helical structures in aqueous solutions. Dialysis or lyophilization is often required to remove excess TFA before biological assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume